(2-Fluoro-3,5-dimethylphenyl)boronic acid
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Overview
Description
(2-Fluoro-3,5-dimethylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine and methyl groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3,5-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Reduction: Borane derivatives.
Scientific Research Applications
(2-Fluoro-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.
Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3,5-Dimethylphenylboronic acid: Similar structure but lacks the fluorine substituent.
2,3-Dimethylphenylboronic acid: Similar structure but with different methyl group positions.
3,5-Difluorophenylboronic acid: Similar structure but with an additional fluorine substituent.
Uniqueness: (2-Fluoro-3,5-dimethylphenyl)boronic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(2-fluoro-3,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKHEXYYROTZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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